molecular formula C24H20BrN3O2S B12018308 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12018308
M. Wt: 494.4 g/mol
InChI Key: TYZHFFQLOMUQRV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 4-bromobenzoyl chloride with anthranilic acid under basic conditions to form 4-bromo-2-phenylquinazolin-4(3H)-one.

    Thioether Formation: The quinazolinone is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to introduce the sulfanyl group.

    Acetamide Formation: Finally, the product is reacted with 2,3-dimethylaniline to form the desired acetamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern, which influences its interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20BrN3O2S/c1-15-6-5-9-20(16(15)2)26-22(29)14-31-24-27-21-8-4-3-7-19(21)23(30)28(24)18-12-10-17(25)11-13-18/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

TYZHFFQLOMUQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C

Origin of Product

United States

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